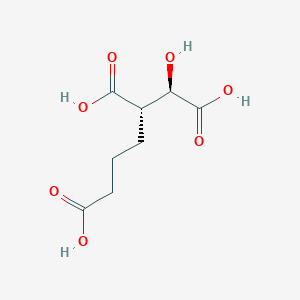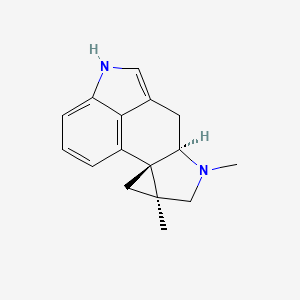
Cycloclavine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cycloclavine is a natural product found in Ipomoea hildebrandtii with data available.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Cycloclavine, a clavine-type Ergot alkaloid, is known for its unique pentacyclic skeleton. Researchers Netz and Opatz (2016) developed a short convergent route to synthesize racemic cycloclavine in just eight linear steps, highlighting the alkaloid's unique structural features and potential for chemical synthesis (Netz & Opatz, 2016).
Biosynthesis Insights
- Yan and Liu (2019) explored the biosynthesis of cycloclavine, focusing on the enzyme Aj_EasH from Aspergillus japonicus. Their study revealed unique aspects of cyclopropyl ring formation in cycloclavine biosynthesis, contributing to the understanding of its complex molecular structure (Yan & Liu, 2019).
Biological Evaluation and Potential Applications
- McCabe and Wipf (2018) conducted the first total synthesis of natural (+)-cycloclavine, revealing significant stereospecificity and unique binding profiles on CNS receptors when compared to other substances like LSD and psilocin. This suggests potential therapeutic applications for cycloclavine in the field of neuroscience (McCabe & Wipf, 2018).
Ergot Alkaloid Diversity
- Jakubczyk et al. (2015) discovered the biosynthetic pathway of cycloclavine, which includes the formation of a unique cyclopropyl moiety. Their research demonstrated the feasibility of heterologous expression of complex alkaloids like cycloclavine, which is significant for understanding the diversity and potential applications of ergot alkaloids (Jakubczyk et al., 2015).
Propriétés
Nom du produit |
Cycloclavine |
|---|---|
Formule moléculaire |
C16H18N2 |
Poids moléculaire |
238.33 g/mol |
Nom IUPAC |
(2S,4S,7R)-4,6-dimethyl-6,11-diazapentacyclo[7.6.1.02,4.02,7.012,16]hexadeca-1(16),9,12,14-tetraene |
InChI |
InChI=1S/C16H18N2/c1-15-8-16(15)11-4-3-5-12-14(11)10(7-17-12)6-13(16)18(2)9-15/h3-5,7,13,17H,6,8-9H2,1-2H3/t13-,15-,16-/m1/s1 |
Clé InChI |
ZWJHDICNUKHUGE-FVQBIDKESA-N |
SMILES isomérique |
C[C@]12C[C@@]13[C@@H](CC4=CNC5=CC=CC3=C45)N(C2)C |
SMILES canonique |
CC12CC13C(CC4=CNC5=CC=CC3=C45)N(C2)C |
Synonymes |
cycloclavine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



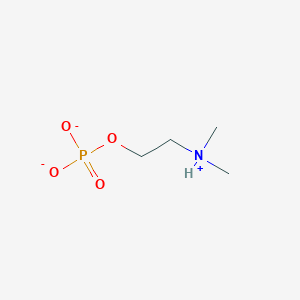
![5'-O-[(phosphonatooxy)phosphinato]xanthosine](/img/structure/B1261522.png)

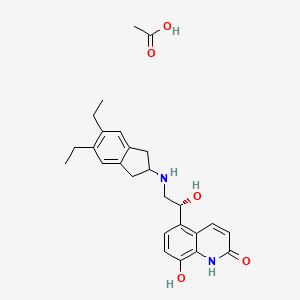
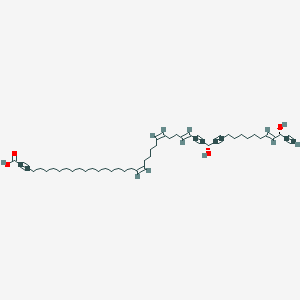
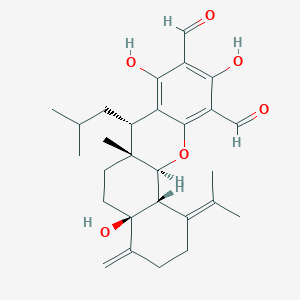

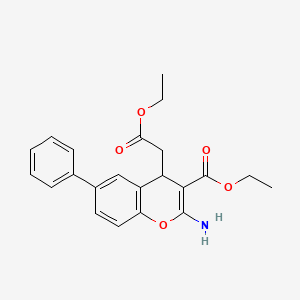
![[3-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]methanol](/img/structure/B1261534.png)

![2-[[1-[(4-Hydroxy-3-propan-2-ylphenyl)methyl]-7-methylindol-4-yl]amino]-2-oxoacetic acid](/img/structure/B1261537.png)
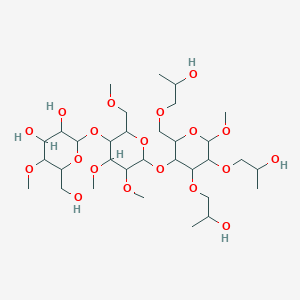
![(2R)-1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B1261540.png)
